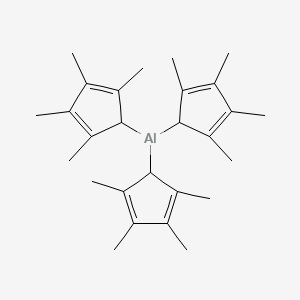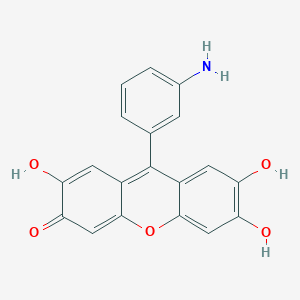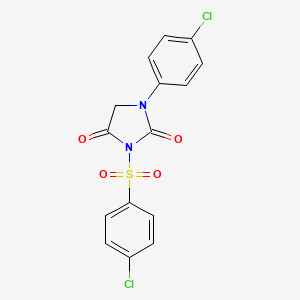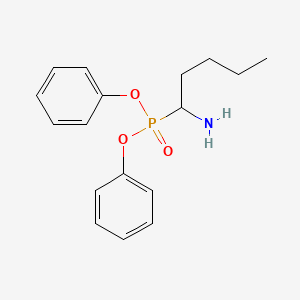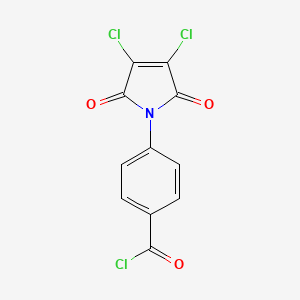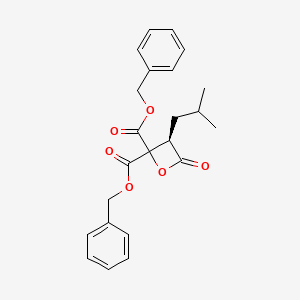
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, (R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) is a complex organic compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers containing one oxygen atom. This particular compound is characterized by its unique structure, which includes two ester groups and a chiral center, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) typically involves the formation of the oxetane ring through epoxide opening with trimethyloxosulfonium ylide. This method requires moderate heating and specific reaction conditions to achieve high yields . The process can be summarized as follows:
Formation of Epoxide: The initial step involves the formation of an epoxide from the corresponding carbonyl compound.
Ring Opening: The epoxide is then treated with trimethyloxosulfonium ylide, leading to the formation of the oxetane ring.
Esterification: The final step involves the esterification of the oxetane with phenylmethyl groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as m-CPBA.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxetane derivatives with additional oxygen functionalities.
Reduction: Formation of alcohols or amines from the ester groups.
Substitution: Formation of substituted oxetane derivatives.
科学的研究の応用
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antifungal properties.
Medicine: Investigated for its potential use in drug design due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
2,2-Dimethyloxetane: Another oxetane derivative with similar structural features.
2,3-Dimethyloxirane: A related compound with an epoxide ring instead of an oxetane ring.
Oxetin: A naturally occurring oxetane with biological activity.
Uniqueness
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) is unique due to its specific ester groups and chiral center, which confer distinct chemical and biological properties
特性
分子式 |
C23H24O6 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
dibenzyl (3R)-3-(2-methylpropyl)-4-oxooxetane-2,2-dicarboxylate |
InChI |
InChI=1S/C23H24O6/c1-16(2)13-19-20(24)29-23(19,21(25)27-14-17-9-5-3-6-10-17)22(26)28-15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3/t19-/m0/s1 |
InChIキー |
BYMOXGJHVBMHMN-IBGZPJMESA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)OC1(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)CC1C(=O)OC1(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


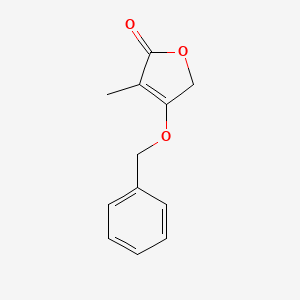
![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)


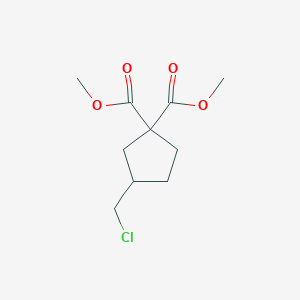
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
